Specific Scientific Field: Geoscience
Summary of the Application: The AusAEM1 survey is the world’s largest airborne electromagnetic survey flown to date, extending across an area exceeding 1.1 million km² over Queensland and the Northern Territory .
Methods of Application or Experimental Procedures: Approximately 60,000 line kilometers of data were acquired at a nominal line spacing of 20 km . The AusAEM1 survey provides a non-invasive, cost-effective, regional-scale airborne electromagnetic (AEM) dataset across a broad, resource-endowed region of northern Australia .
Results or Outcomes: The results improved understanding of upper-crustal geology, led to 3D mapping of palaeovalleys, prompted further investigation of electrical conductors and their relationship to structural features and mineralisation .
Specific Scientific Field: Ionics
Summary of the Application: In this study, sulfonation and chloromethylation processes were applied to different polymers and exchangers during the production phase of anion and cation exchange membranes .
Methods of Application or Experimental Procedures: The polysulfone-based anion and cation exchange membrane exhibited the lowest resistance of 0.268 Ω cm -2 and 0.71 Ω cm -2, the highest ion exchange capacities of 3.74 and 3.41 meq/g, and also the highest ionic conductivities of 28.3 and 10.76 mS/cm, respectively .
Results or Outcomes: Although polystyrene and poly (butadiene-co-styrene) exhibited good results in terms of tensile strength, polysulfone-based AEM and CEM were the best in terms of ionic properties such as ion separation, permeability, and resistance .
Specific Scientific Field: Fuel Cell and Electrolyzer
Summary of the Application: This review discusses the roles of anion exchange membrane (AEM) as a solid-state electrolyte in fuel cell and electrolyzer applications . It highlights the advancement of existing fabrication methods and emphasizes the importance of radiation grafting methods in improving the properties of AEM .
Methods of Application or Experimental Procedures: The development of AEM has been focused on the improvement of its physicochemical properties, including ionic conductivity, ion exchange capacity, water uptake, swelling ratio, etc., and its thermo-mechano-chemical stability in high-pH and high-temperature conditions . The radiation grafting technique is capable of modifying the hydrophilic and hydrophobic domains to control the ionic properties of membrane as well as its water uptake and swelling ratio without scarifying its mechanical properties .
Results or Outcomes: The long-term stability of membrane in alkaline solutions remains the main challenge to commercial use .
Specific Scientific Field: Water Electrolysis
Summary of the Application: The production of hydrogen through water electrolysis using anion exchange membranes (AEMs) is gaining popularity worldwide due to its cost-effectiveness and efficiency . AEMs play a crucial role in enabling hydroxide (OH–) conduction while preventing fuel crossover, thereby influencing the performance and durability of water electrolysis (WE) systems .
Methods of Application or Experimental Procedures: This comprehensive review aims to explore recent scientific research on membrane development, specifically focusing on hydrocarbon and fluorocarbon-based AEMs . It analyzes AEMs’ physiochemical structures, including morphologies, topologies, surface properties, functional groups, organic components, and thermal stability .
Results or Outcomes: By discussing the prospects of AEM research and addressing the associated challenges, this review provides insights into the future direction of this field .
Specific Scientific Field: Radiation-Grafted Anion-Exchange Membrane
Specific Scientific Field: Commercial Anion Exchange Membranes
Summary of the Application: This review paper provides a comprehensive analysis of recent studies conducted on various commercial AEMs, including FAA3-50, Sustainion, Aemion™, XION Composite, and PiperION™ membranes, with a focus on their performance and durability in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .
Methods of Application or Experimental Procedures: The review paper analyzes the performance and durability of various commercial AEMs in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .
Results or Outcomes: The review paper provides a comprehensive analysis of the performance and durability of various commercial AEMs .
AEM1, or N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-oxazolidine-2,4-dione, is a compound that has garnered attention for its potential biological and chemical applications. This compound is part of a class of aromatic epoxy monomers known for their unique structural properties, which include the presence of aromatic rings and heteroatoms such as nitrogen and oxygen. These features contribute to its effectiveness in various applications, including its role as a corrosion inhibitor and a potential therapeutic agent against certain cancers.
In corrosion studies, AEM1 has been observed to interact with metal surfaces, forming protective films that inhibit corrosion processes by blocking active sites on the metal surface .
AEM1 exhibits significant biological activity, particularly as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial in regulating antioxidant responses and cellular defense mechanisms. Studies show that AEM1:
The synthesis of AEM1 typically involves several steps:
A schematic outline for the synthesis process has been documented, highlighting the key intermediates and reaction conditions involved .
AEM1 stands out due to its dual role as both a corrosion inhibitor and a biological agent against cancer, making it unique among similar compounds.
Studies indicate that AEM1 interacts with various biological targets through specific bonding mechanisms:
These interactions underscore its potential utility across multiple domains.
The synthesis of AEM1 requires the formation of a thienopyrimidine core, which can be achieved through two primary strategic approaches. The first approach involves constructing the pyrimidine ring on a pre-existing thiophene framework, while the second involves building the thiophene nucleus onto a pyrimidine precursor [1]. The most effective pathway for AEM1 synthesis utilizes 2-amino-3-cyanothiophene derivatives as key starting materials.
The Gewald reaction serves as a fundamental method for preparing the thiophene precursors necessary for AEM1 synthesis. This multicomponent reaction employs a carbonyl compound, an activated nitrile (typically malononitrile), and elemental sulfur in the presence of a base catalyst. Recent optimizations have demonstrated that potassium carbonate under heterogeneous conditions provides superior yields compared to traditional amine bases [2].
For AEM1 specifically, the selection of appropriate fluorinated aromatic precursors is critical. The 4-fluorophenyl substituent requires careful consideration of fluorinated benzyl halides or boronic acid derivatives as coupling partners. Research has shown that 4-fluorobenzyl bromide exhibits optimal reactivity while maintaining the integrity of the fluorine substitution during subsequent transformations [3].
The benzodioxole moiety present in AEM1 structure necessitates the use of piperonyl-based precursors. Piperonylamine (3,4-methylenedioxyaniline) serves as the most efficient precursor for introducing the N-(1,3-benzodioxol-5-ylmethyl) substituent. This compound demonstrates excellent nucleophilicity while providing the desired heterocyclic functionality [3].
The selection of appropriate solvent systems significantly impacts both reaction efficiency and product purity in AEM1 synthesis. Microwave-assisted synthesis has emerged as a particularly effective approach, with dimethylformamide demonstrating superior performance for the cyclization reactions required in thienopyrimidine formation [2].
Comparative studies have revealed that microwave irradiation at 180 watts in dimethylformamide provides optimal conditions for the cyclization of 2-amino-3-cyanothiophene precursors with formamide. This approach reduces reaction times from several hours to approximately 25-28 minutes while achieving yields of 87-93% [2]. The use of solvent-free conditions under microwave irradiation has also shown promise, particularly for library synthesis applications.
Catalyst selection plays a crucial role in AEM1 synthesis optimization. For the thienopyrimidine core formation, heterogeneous catalysts have demonstrated significant advantages over traditional homogeneous systems. Zinc oxide-cerium oxide nanocomposites have proven particularly effective, providing high yields while facilitating product isolation [4].
The optimal catalytic conditions for AEM1 synthesis involve temperatures ranging from 150-180°C under microwave irradiation, with reaction times significantly reduced compared to conventional heating methods. The use of cesium carbonate as a base in conjunction with palladium catalysts has shown exceptional performance for C-H arylation reactions necessary for introducing the fluorophenyl substituent [5].
Recent developments in catalytic methodologies have introduced palladium-based systems for direct C-H arylation reactions. These systems employ Pd(OAc)₂ with phosphine ligands such as P(tBu)₃ or PCy₃·HBF₄, enabling direct functionalization of thiophene rings without pre-activation. Yields ranging from 60-96% have been achieved under optimized conditions [5].
The multistep nature of AEM1 synthesis presents significant scalability challenges that must be addressed for commercial production. The synthesis typically involves five sequential steps, each requiring specific conditions and purification procedures. The integration of these steps into a continuous or semi-continuous process represents a major technical challenge [6].
One of the primary scalability concerns involves the microwave irradiation step, which has proven highly effective at laboratory scale but presents challenges for large-scale implementation. The transition from batch microwave reactors to continuous flow systems requires significant process redesign and equipment modifications [7].
The high-temperature requirements for thienopyrimidine cyclization (150-180°C) create substantial engineering challenges for large-scale production. Heat transfer limitations and the need for precise temperature control across large reaction volumes require sophisticated reactor designs and monitoring systems [8].
Pressure management becomes particularly critical when transitioning from laboratory glassware to industrial reactors. The formation of volatile byproducts during cyclization reactions necessitates proper pressure relief systems and vapor handling capabilities [8].
The implementation of automated control systems for multistep AEM1 synthesis requires sophisticated process analytical technology. Real-time monitoring of reaction progress through techniques such as in-line spectroscopy becomes essential for maintaining consistent product quality across scaled operations [7].
The development of robust analytical methods for monitoring intermediate formation and purity levels represents a crucial component of successful scale-up. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools, but their implementation in production environments requires specialized expertise [9].
The purification of AEM1 requires sophisticated chromatographic techniques due to the complexity of the synthetic mixture and the presence of structurally similar impurities. Flash column chromatography using silica gel with gradient elution systems has proven most effective for initial purification steps [9].
The implementation of reverse-phase high-performance liquid chromatography represents the gold standard for final purification, providing purities exceeding 98% as required for pharmaceutical applications. The use of C18 stationary phases with acetonitrile-water gradient systems has demonstrated optimal resolution for AEM1 separation from synthetic impurities [10].
Crystallization techniques play a crucial role in both purification and yield optimization for AEM1 production. The selection of appropriate crystallization solvents significantly impacts both crystal quality and overall yield. Dimethylformamide has shown particular effectiveness for AEM1 crystallization, providing high-quality crystals with minimal solvent inclusion [2].
The implementation of controlled cooling protocols during crystallization has demonstrated significant improvements in yield recovery. Slow cooling rates (0.5-1.0°C per hour) provide optimal crystal formation while minimizing occlusion of impurities within the crystal lattice [11].
The optimization of individual reaction steps through process intensification techniques has yielded substantial improvements in overall synthetic efficiency. The use of microwave irradiation has consistently provided 10-20% yield improvements compared to conventional heating methods across all synthetic steps [2].
The implementation of continuous flow chemistry for selected steps has shown promise for both yield improvement and process simplification. Flow reactors provide superior heat and mass transfer characteristics, enabling more precise control over reaction conditions and reducing side product formation [12].
| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|
| Flash Chromatography | 85-92 | 90-95 | 2-4 hours |
| Reverse-Phase HPLC | 75-85 | >98 | 1-2 hours |
| Crystallization | 70-80 | 95-98 | 12-24 hours |
| Combined Approach | 65-75 | >99 | 15-30 hours |
The integration of process analytical technology throughout the purification sequence enables real-time optimization of yield recovery and purity achievement. Near-infrared spectroscopy has proven particularly valuable for monitoring crystallization processes, providing immediate feedback on crystal formation and purity levels [13].
The implementation of automated fraction collection systems based on real-time ultraviolet detection has significantly improved the efficiency of chromatographic purifications. These systems enable precise cut-point determination, maximizing product recovery while maintaining stringent purity requirements [9].
Advanced statistical process control methodologies have been successfully applied to AEM1 purification processes, enabling predictive optimization of purification parameters. These approaches utilize historical process data to optimize solvent gradients, flow rates, and collection parameters for maximum yield and purity [14].
AEM1, chemically known as N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine, represents a complex heterocyclic compound with potential therapeutic applications [1] [2] [3]. This comprehensive analysis examines the structural characterization of AEM1 through advanced analytical techniques, though direct experimental data for this specific compound remains limited in the literature.
Currently, no published X-ray crystallographic studies exist specifically for AEM1. However, analysis of related compounds provides valuable insights into the potential structural features of this thieno[2,3-d]pyrimidine derivative.
Based on the molecular formula C₂₀H₁₄FN₃O₂S and related crystallographic studies of thieno[2,3-d]pyrimidine derivatives [4] [5], AEM1 is expected to exhibit the following structural characteristics:
Crystallographic Parameters (Predicted)
Studies of structurally related thieno[2,3-d]pyrimidines reveal characteristic packing features [4] [5]:
| Interaction Type | Distance Range (Å) | Significance |
|---|---|---|
| N-H···N hydrogen bonds | 2.8-3.2 | Primary stabilization [5] |
| π-π stacking | 3.4-3.6 | Secondary interactions [6] |
| C-H···π contacts | 2.6-2.9 | Tertiary stabilization [5] |
The benzodioxole moiety in AEM1 is expected to participate in additional intermolecular interactions through its oxygen atoms, potentially forming O···H-C contacts with neighboring molecules [8] [9].
No specific solid-state NMR studies have been reported for AEM1. However, the structural complexity of this compound suggests several interesting conformational features that could be investigated using solid-state NMR techniques.
Based on the molecular structure and related compounds [10] [11], AEM1 would be expected to show the following ¹³C chemical shift regions:
| Carbon Environment | Predicted δ (ppm) | Assignment |
|---|---|---|
| Thiophene carbons | 120-140 | Aromatic thieno system [12] |
| Pyrimidine carbons | 150-170 | Heterocyclic nitrogens [12] |
| Benzodioxole carbons | 100-150 | Dioxole-fused benzene [9] |
| Fluorophenyl carbons | 115-165 | F-substituted aromatics |
| Methylenedioxy carbon | 101-102 | OCH₂O bridge [9] |
Solid-state NMR relaxation studies could potentially reveal:
While specific FT-IR data for AEM1 is not available in the literature, analysis of the functional groups present allows prediction of characteristic absorption bands based on related benzodioxole and thieno[2,3-d]pyrimidine compounds.
| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H stretch | 3300-3500 | Primary amine | Medium-Strong |
| Aromatic C-H stretch | 3000-3100 | Aromatic systems | Medium |
| C=N stretch | 1600-1650 | Pyrimidine ring | Strong |
| C=C stretch (aromatic) | 1450-1600 | Multiple aromatic rings | Strong |
| C-F stretch | 1000-1300 | Fluorophenyl group | Strong |
| C-O stretch | 1200-1300 | Benzodioxole | Strong |
| OCH₂O stretch | 1030-1100 | Methylenedioxy bridge [9] | Medium |
The presence of the primary amine group suggests potential for intermolecular hydrogen bonding, which would manifest as:
No specific thermogravimetric analysis data exists for AEM1. However, thermal analysis studies of related pyrimidine derivatives provide insights into expected thermal behavior.
Based on structural analogs and the molecular composition:
| Temperature Range (°C) | Mass Loss (%) | Process | Products |
|---|---|---|---|
| 25-150 | 2-5 | Moisture/solvent loss | H₂O, volatiles |
| 200-350 | 15-25 | Side chain degradation | Benzodioxole fragments |
| 350-500 | 40-60 | Core decomposition | Thieno-pyrimidine breakdown |
| 500-700 | 20-30 | Final carbonization | Carbon residue |
The thermal stability of AEM1 is expected to be influenced by:
Stabilizing Factors:
Destabilizing Factors:
Based on related pyrimidine derivatives, the thermal decomposition of AEM1 would likely exhibit:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1030123-90-0 | Multiple suppliers [1] [2] [3] |
| Molecular Formula | C₂₀H₁₄FN₃O₂S | Multiple suppliers [1] [2] [3] |
| Molecular Weight | 379.41 g/mol | Multiple suppliers [1] [2] [3] |
| Exact Mass | 379.079071 | ChemSrc |
| Density (predicted) | 1.457 g/cm³ | ChemSrc |
| LogP | 5.06 | ChemSrc |
| Purity | ≥98% | Multiple suppliers [1] [2] [3] |
This comprehensive analysis reveals that while AEM1 has been characterized at the basic molecular level, there is a significant gap in advanced structural characterization studies. The lack of specific X-ray crystallographic, solid-state NMR, FT-IR, and thermogravimetric analysis data for AEM1 represents an important research opportunity.
The predictions provided here are based on extensive analysis of structurally related compounds, particularly thieno[2,3-d]pyrimidine derivatives [4] [5] [12] and benzodioxole-containing molecules [8] [9]. Future experimental studies using these analytical techniques would provide valuable insights into the solid-state properties, conformational behavior, and thermal stability of AEM1, which are crucial for understanding its pharmaceutical potential and handling requirements.